molecular formula C20H23N3OS B2635545 3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide CAS No. 893969-86-3

3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide

Cat. No. B2635545
CAS RN: 893969-86-3
M. Wt: 353.48
InChI Key: MFJIJCIVTLIQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide” is a chemical compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . This class of compounds has been the subject of extensive research due to their diverse biological activities .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been reported in several studies . The synthetic approaches are grouped by the degree of research done on the imidazo[2,1-b]thiazole scaffold, from more to less studied . A multicomponent approach to imidazo[2,1-b]thiazole derivatives has been reported, starting from simple and readily available building blocks .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives can be analyzed using IR spectrum and NMR spectrum . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions of imidazo[2,1-b]thiazole derivatives have been studied in several papers . The reactions involve various processes such as amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond, and dearomative cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives can be analyzed using various techniques . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

  • A study explored the synthesis and biological evaluation of aminothiazoles, thiazolylacetonitrile, imidazo[1,2-a]pyridine, imidazo[2,1-b]thiazole, among others, demonstrating the versatility of these heterocycles in creating anti-inflammatory agents through various synthetic routes (Thabet et al., 2011).
  • Another piece of research reported on the synthesis of phenylimidazo thiazolo dimethyl benzocycloheptene, showcasing the chemical reactivity and potential for generating novel compounds with unique structures (Srinivas et al., 2004).

Structural and Molecular Characterization

  • The crystal structure of an N-(3-Oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-acetamide hemihydrate was elucidated, highlighting the importance of such analyses in understanding molecular conformation and interactions (Akkurt et al., 2008).

Biological Activities and Applications

  • Research into 3,4-disubstituted-6,7-dihydro-imidazo[2,1-b][1,3]thiazole derivatives evaluated their cytotoxic effects on cancer cells, underscoring the potential of imidazo[2,1-b]thiazole derivatives in cancer therapy (Meriç et al., 2008).
  • A study on the synthesis, anthelmintic, and anti-inflammatory activities of some novel imidazothiazole sulfides and sulfones provided insights into the therapeutic potential of these compounds for treating specific diseases (Shetty et al., 2010).

properties

IUPAC Name

3-cyclohexyl-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c24-19(10-9-15-5-2-1-3-6-15)21-17-8-4-7-16(13-17)18-14-23-11-12-25-20(23)22-18/h4,7-8,11-15H,1-3,5-6,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJIJCIVTLIQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.